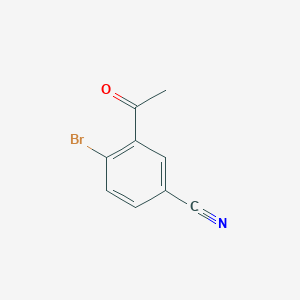
Cerium(III) bromide hydrate (99.9%-Ce) (REO)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium(III) bromide hydrate is a compound with the linear formula CeBr3 · xH2O . It is used as an additive for chemical reagents . Undoped single crystals of CeBr3 have shown promise as a γ-ray scintillation detector in nuclear non-proliferation testing, medical imaging, environmental remediation, and oil exploration .
Molecular Structure Analysis
The molecular structure of Cerium(III) bromide hydrate is represented by the formula CeBr3 · xH2O . The molecular weight of the anhydrous basis is 379.83 .Physical And Chemical Properties Analysis
Cerium(III) bromide hydrate is a white crystalline solid . It has a melting point of 732 °C . The molecular weight of the anhydrous basis is 379.83 .Aplicaciones Científicas De Investigación
Security Applications
Cerium(III) bromide hydrate is used in security applications . It is used in the development of detectors that are used in security systems .
Medical Imaging
This compound is also used in medical imaging . It is used in the development of scintillation detectors which are used in medical imaging .
Geophysics Detectors
Cerium(III) bromide hydrate is used in the development of geophysics detectors . These detectors are used in various geophysical applications.
Nuclear Non-Proliferation Testing
This compound is used in γ-ray scintillation detectors which are used in nuclear non-proliferation testing . These detectors are used to detect and monitor nuclear activities.
Environmental Remediation
Cerium(III) bromide hydrate is used in environmental remediation . It is used in the development of detectors that are used in environmental remediation efforts.
Oil Exploration
This compound is used in oil exploration . It is used in the development of detectors that are used in oil exploration activities.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Cerium(III) bromide hydrate, also known as Cerium(III) bromide hydrate (99.9%-Ce) (REO), is primarily used in the field of scintillation counters . These devices measure ionizing radiation and are crucial in various applications, including medical imaging, geophysics detectors, nuclear non-proliferation testing, environmental remediation, and oil exploration .
Mode of Action
It’s known that the compound can absorb energy from ionizing radiation and re-emit it as light, which can then be detected and measured .
Biochemical Pathways
Its primary function is related to its physical properties, particularly its ability to emit light when exposed to ionizing radiation .
Pharmacokinetics
It is primarily used in external devices for detecting and measuring ionizing radiation .
Result of Action
The result of Cerium(III) bromide hydrate’s action is the emission of light when it absorbs energy from ionizing radiation. This light can be measured, providing valuable data in various fields, including medical imaging, geophysics, nuclear non-proliferation testing, environmental remediation, and oil exploration .
Action Environment
The efficacy and stability of Cerium(III) bromide hydrate can be influenced by environmental factors. For instance, it is a hygroscopic compound, meaning it absorbs water from the environment . This property can affect its stability and performance. Furthermore, the compound’s effectiveness as a scintillator can be influenced by factors such as temperature and the presence of other materials .
Propiedades
IUPAC Name |
tribromocerium;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Ce.H2O/h3*1H;;1H2/q;;;+3;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMKRONXQRRJFT-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Br[Ce](Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3CeH2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cerium(III) bromide hydrate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


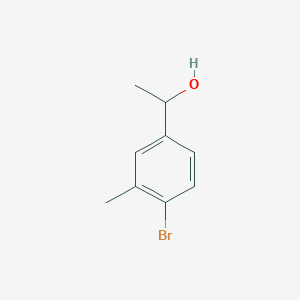

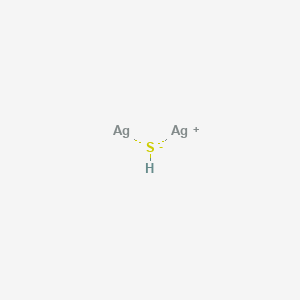
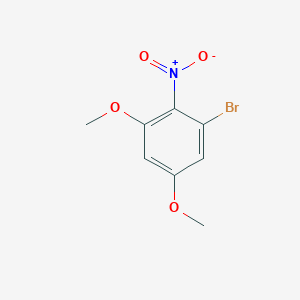
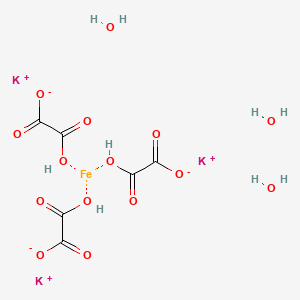
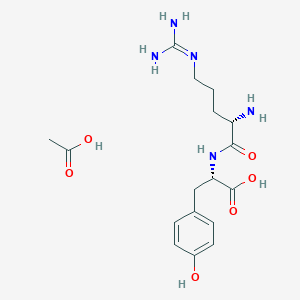
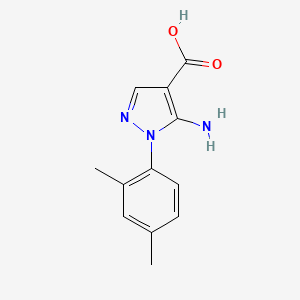
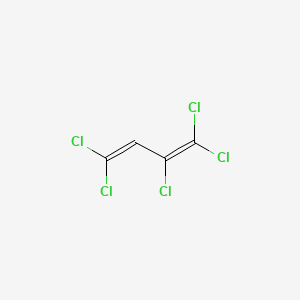
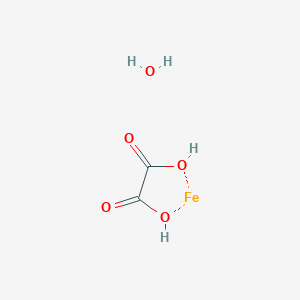

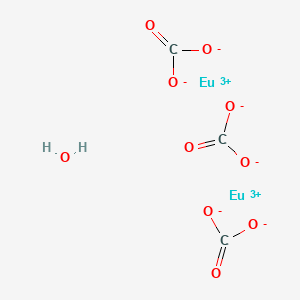
![Ethyl 2-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B6354848.png)
